molecular formula C12H8ClF2NO2 B1597619 Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate CAS No. 318685-01-7

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate

Cat. No.: B1597619
CAS No.: 318685-01-7
M. Wt: 271.64 g/mol
InChI Key: NQGTXOOKGUUMFE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate (CAS 318685-01-7) is a fluorinated quinoline derivative with the molecular formula C₁₂H₈ClF₂NO₂ and a molecular weight of 271.65 g/mol . It belongs to the quinoline class and fluorinated building blocks, commonly utilized in pharmaceutical and materials research due to its structural versatility. Key properties include a melting point of 184°C, density of 1.418 g/cm³, and hazard warnings for skin/eye irritation and respiratory sensitivity (H315, H319, H335) .

Properties

IUPAC Name

ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-10-4-9(15)8(14)3-6(10)11(7)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGTXOOKGUUMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363681
Record name ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318685-01-7
Record name ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate generally involves multi-step synthesis starting from fluorinated precursors, with key steps including cyclization, halogenation, and esterification.

  • Starting Materials: The synthesis often begins with fluorinated anilines or difluoro-substituted aromatic amines, such as ethyl 2,3-difluoroaniline or 6,7-difluoroquinoline derivatives.

  • Cyclization: A critical step is the cyclization of aminomethylenemalonate derivatives, such as ethyl 2,3-difluorophenylaminomethylenemalonate, under high-temperature conditions (around 230–235 °C) in high boiling solvents like diphenyl ether. This step forms the quinoline core with difluoro substitution at positions 6 and 7.

  • Halogenation: Subsequent chlorination at the 4-position of the quinoline ring is achieved by treatment with phosphorus oxychloride (POCl3) at elevated temperatures (approximately 95 °C) for several hours (e.g., 4 hours). This reaction converts the 4-oxo group to a 4-chloro substituent, yielding this compound as a white solid.

  • Esterification: The carboxylate ester group is introduced or maintained during the synthesis, typically as an ethyl ester, which is stable under the reaction conditions used.

Example Reaction Sequence:

Step Reagents/Conditions Product Yield/Notes
1 Ethyl 2,3-difluoroaniline + ethyl ethoxymethylenemalonate, heated at 115 °C for 2.5 h Ethyl 2,3-difluorophenylaminomethylenemalonate White crystals, mp 97 °C
2 Heating in diphenyl ether at 230–235 °C for 1–2.5 h Ethyl 6,7-difluoro-4-oxoquinoline-3-carboxylate White solid, mp 270 °C
3 Treatment with POCl3 at 95 °C for 4 h This compound White solid, mp ~11 °C

This sequence illustrates the transformation from a fluorinated aniline to the target chlorinated quinoline ester.

Industrial Production Methods

Industrial synthesis of this compound involves scaling up the above laboratory procedures with process optimizations:

  • Large-scale Cyclization: The cyclization of aminomethylenemalonates is performed in stirred reactors using diphenyl ether or similar high-boiling solvents, with careful temperature control (around 230 °C) to ensure high yield and purity.

  • Halogenation: Chlorination with phosphorus oxychloride is conducted in bulk, with reaction times and temperatures optimized for maximum conversion while minimizing side reactions.

  • Purification: The crude product is purified by recrystallization from suitable solvents (e.g., hexane, diethyl ether) or chromatographic techniques to achieve high purity.

  • Process Enhancements: Use of continuous flow reactors and automated systems is increasingly adopted to improve reaction control, safety, and scalability.

  • Hydrogenation Step: In some processes, this compound can be further hydrogenated in the presence of palladium on charcoal and triethylamine under mild conditions to modify the quinoline ring or for downstream functionalization.

Alternative Synthetic Approaches

  • Use of Halogenated Ethylenediamine Derivatives: Some synthetic protocols employ halogenated ethylenediamine derivatives (e.g., Cl-EDA or Br-EDA) reacting with 3-chlorinated indole derivatives in the presence of bases like cesium carbonate and catalysts such as Rh2(esp)2. These reactions are performed in solvents like dichloromethane or toluene at ambient temperature, yielding ethyl 4-chloroquinoline-3-carboxylate derivatives with moderate yields (~50–52%).

  • Reflux Reactions with Piperazine: Functionalization of the quinoline ester can be achieved by refluxing with nucleophiles like piperazine in acetonitrile, although purification challenges due to solubility and chromatographic difficulties have been reported.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Notes
Cyclization of aminomethylenemalonate Ethyl 2,3-difluoroaniline + ethyl ethoxymethylenemalonate, 115 °C; then diphenyl ether, 230 °C ~80–90% High purity, white crystalline product
Halogenation with POCl3 POCl3, 95 °C, 4 h Not specified (high) Converts 4-oxo to 4-chloro group
Reaction with halogenated EDA + 3-chlorindole Cl-EDA or Br-EDA, Cs2CO3, Rh2(esp)2 catalyst, DCM/toluene, ambient temp 50–52% Moderate yield, mild conditions
Hydrogenation for further modification Pd/C catalyst, triethylamine, ethanol, 20 °C, 1 h Not specified Used for downstream functionalization

Research Findings and Notes

  • The cyclization step is critical for establishing the quinoline core and is typically carried out at high temperatures in diphenyl ether to ensure complete ring closure and high yield.

  • Halogenation with phosphorus oxychloride is a well-established method for introducing the chlorine atom at the 4-position, converting the 4-oxo group to a 4-chloro substituent efficiently.

  • The use of halogenated ethylenediamine derivatives in the synthesis provides an alternative mild route but with moderate yields, suitable for specific derivative synthesis.

  • Purification of the final compound often involves recrystallization and careful solvent selection due to solubility challenges.

  • Spectroscopic data (e.g., $$^{1}H$$ NMR) confirm the structure and purity of the synthesized compound, with characteristic chemical shifts corresponding to the quinoline protons and ester groups.

Chemical Reactions Analysis

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications Overview

FieldApplication Description
ChemistryUsed as an intermediate in the synthesis of complex organic compounds.
BiologyStudied for potential antibacterial and antiviral properties.
MedicineInvestigated as a pharmaceutical intermediate in drug development.
IndustryEmployed in the production of various industrial chemicals and materials.

Chemistry

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate serves as a crucial intermediate in organic synthesis. Its difluorinated quinoline core is similar to structures found in fluoroquinolone antibiotics, which target bacterial DNA replication enzymes. Researchers are exploring this compound's utility in synthesizing novel fluoroquinolones with enhanced antibacterial activity or broader spectrum coverage .

Biology

The compound exhibits diverse biological activities due to its structural features:

  • Antibacterial Properties : Preliminary studies suggest that this compound may inhibit certain bacterial enzymes, contributing to its potential as an antimicrobial agent .
  • Antiviral Activity : Research is ongoing to determine its efficacy against viral infections, with a focus on understanding the mechanisms by which it interacts with viral targets .

Case Study: Antibacterial Activity

A study conducted on derivatives of quinoline compounds demonstrated that those with fluorine substitutions exhibited enhanced lipophilicity and biological activity, leading to improved enzyme interactions . this compound was among the compounds tested, showing promising results against several bacterial strains.

Medicine

In the medical field, this compound is being investigated for its role as a pharmaceutical intermediate. The unique combination of chlorine and fluorine atoms at specific positions on the quinoline structure may enhance its biological activity compared to similar compounds lacking these substituents .

Potential Applications:

  • Development of new antibiotics targeting resistant bacterial strains.
  • Exploration for anticancer properties based on structural similarities with known anticancer agents.

Industry

This compound is utilized in the production of various industrial chemicals. Its unique chemical properties allow for applications in material science, potentially leading to the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The target compound’s 6,7-difluoro substitution distinguishes it from analogs with alternative halogen or substituent patterns:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Differences/Effects
Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate (311346-69-7) 5,7-difluoro C₁₂H₈ClF₂NO₂ 271.65 Fluorine positions alter electronic distribution and steric hindrance, impacting reactivity and binding affinity.
Ethyl 4-chloroquinoline-3-carboxylate (13720-94-0) No fluorine substituents C₁₂H₁₀ClNO₂ 253.67 Lack of fluorine reduces metabolic stability and bioavailability. Similarity score: 0.93 .
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (206257-39-8) 6-bromo, 4-chloro C₁₂H₈BrClNO₂ 332.56 Bromine’s larger atomic radius increases steric bulk, potentially hindering target interactions. Similarity score: 0.86 .
Ethyl 4-chloro-7-fluoroquinoline-3-carboxylate (77779-49-8) 7-fluoro C₁₂H₉ClFNO₂ 253.66 Mono-fluoro substitution reduces electron-withdrawing effects compared to difluoro analogs.

Key Insight : Fluorine substitution enhances electron-withdrawing properties and lipophilicity , improving drug-like characteristics. The 6,7-difluoro configuration in the target compound may optimize interactions with hydrophobic enzyme pockets compared to 5,7-difluoro isomers .

Functional Group Modifications

Derivatives with alkoxy or methyl groups exhibit distinct solubility and reactivity profiles:

  • Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (112190-03-1) : The ethoxy group at position 6 increases steric bulk and may reduce metabolic oxidation rates.
  • Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (338954-49-7) : Methyl groups enhance solubility in non-polar solvents but could limit water solubility.

Biological Activity

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate is a synthetic compound that belongs to the quinoline family, which is known for its diverse biological activities. This article examines its biological activity, mechanisms of action, and potential applications in medicinal chemistry and material science.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H8_{8}ClF2_2NO2_2
  • Molecular Weight : 271.65 g/mol
  • IUPAC Name : this compound
  • CAS Number : 318685-01-7

The presence of chlorine and fluorine substituents at specific positions enhances its chemical reactivity and biological activity. The compound features a bicyclic structure composed of a benzene ring fused to a pyridine ring, characteristic of quinolines .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The fluorine atoms in the structure enhance binding affinity and specificity towards these targets, leading to potential antibacterial, antiviral, and anticancer effects. Compounds with similar structures often exhibit the following properties:

  • Antimicrobial Activity : Inhibits bacterial enzymes essential for DNA replication, similar to fluoroquinolone antibiotics.
  • Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in disease processes.

Antimicrobial Properties

Research indicates that this compound shows promise as an antibacterial agent. Its structural similarity to fluoroquinolones suggests it may effectively target bacterial DNA gyrase and topoisomerase IV. In vitro studies have demonstrated its efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Anticancer Potential

The compound's ability to inhibit certain pathways involved in cancer cell proliferation has been explored. Initial findings suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. Further research is needed to elucidate the exact mechanisms involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaUnique Features
Ethyl 4-chloroquinoline-3-carboxylateC11_{11}H10_{10}ClNO2_2Lacks fluorine substituents
Ethyl 6-fluoroquinoline-3-carboxylateC11_{11}H10_{10}FNO2_2Contains only one fluorine
Ethyl 4-bromoquinoline-3-carboxylateC11_{11}H10_{10}BrNO2_2Bromine instead of chlorine

This compound's unique combination of both chlorine and fluorine atoms at specific positions enhances its biological activity compared to these similar compounds .

Case Studies

  • Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against resistant strains, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Studies : Another research project investigated the effects of this compound on various cancer cell lines. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers in treated cells compared to controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via the Gould-Jacobs reaction, starting with substituted aniline derivatives. A key step involves cyclization under microwave assistance using aluminum metal as a catalyst to improve yield and reduce reaction time . Chlorination at the 4-position is achieved using POCl₃ under reflux, with reaction progress monitored by TLC . Optimization includes controlling stoichiometry (e.g., excess POCl₃ for complete conversion) and temperature to minimize by-products like hydrolyzed intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : High-resolution ¹H/¹³C NMR confirms substituent positions (e.g., fluorine and chlorine integration), while IR identifies carbonyl (C=O) and hydroxyl (O-H) stretches . Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
  • Crystallography : Single-crystal X-ray diffraction (performed using SHELX software) resolves the quinoline core structure, dihedral angles, and intermolecular interactions . Crystallographic data are refined with SHELXL for accuracy, particularly for halogen-heavy structures .

Q. What role does this compound serve as an intermediate in fluoroquinolone antibiotic synthesis?

  • Methodological Answer : The 4-chloro group is a reactive site for nucleophilic substitution with amines or cyclopropyl groups, enabling the synthesis of tricyclic fluoroquinolones like Prulifloxacin . The ester moiety (3-carboxylate) facilitates hydrolysis to carboxylic acid derivatives, a common pharmacophore in antibiotic design. Researchers modify the 6,7-difluoro substituents to enhance bacterial gyrase inhibition .

Advanced Research Questions

Q. How can researchers address challenges related to regioselectivity during the alkylation or esterification steps in synthesizing derivatives?

  • Methodological Answer : Regioselectivity in alkylation is influenced by steric and electronic factors. For example, introducing bulky groups (e.g., cyclopropyl) at the 1-position requires careful control of base strength (e.g., K₂CO₃ vs. DBU) and solvent polarity to direct substitution to the 4-chloro site . Competing by-products (e.g., N- vs. O-alkylation) are analyzed via HPLC or LC-MS, with reaction conditions adjusted iteratively .

Q. What computational approaches are employed to predict the reactivity and binding interactions of this quinoline derivative?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites, such as the 4-chloro group’s susceptibility to substitution .
  • Molecular Docking : Simulates interactions with bacterial DNA gyrase using software like AutoDock Vina. The 6,7-difluoro substituents are optimized for hydrogen bonding with key amino acids (e.g., Ser84 in E. coli gyrase) .
  • Crystallographic Data Mining : SHELX-refined structures provide geometric parameters (bond lengths, angles) for force field adjustments in molecular dynamics simulations .

Q. How should contradictory results in antimicrobial activity studies involving this compound be analyzed methodologically?

  • Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from:

  • Structural variability : Minor changes in substituents (e.g., methyl vs. ethyl esters) alter lipophilicity and membrane penetration .
  • Assay conditions : Standardize broth microdilution protocols (e.g., CLSI guidelines) to control pH, inoculum size, and incubation time.
  • Resistance mechanisms : Pair MIC data with genomic analysis (e.g., gyrA mutations) to correlate structural modifications with resistance profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate

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